Fluoromethyl Phenyl Sulfone

Description

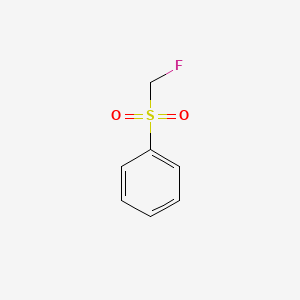

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENHPZASLKBBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374616 | |

| Record name | Fluoromethyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20808-12-2 | |

| Record name | Fluoromethyl Phenyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoromethyl Phenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluoromethyl Phenyl Sulfone (CAS: 20808-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethyl phenyl sulfone, with the CAS number 20808-12-2, is a versatile synthetic reagent that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Structurally, it is an organic compound featuring a sulfone functional group attached to a phenyl ring and a fluoromethyl group.[1] This unique combination of moieties imparts valuable properties, most notably its utility as a nucleophilic monofluoromethylating agent.[3][4] The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is a key strategy in drug design, as it can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications with experimental procedures, and the logical framework for its use in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][6] It is soluble in common organic solvents like acetone and dichloromethane, but has limited solubility in water.[1] Its stability under normal conditions is good, though it is recommended to be stored in an inert atmosphere at 2-8°C.[7][8]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 20808-12-2 | [1] |

| Molecular Formula | C₇H₇FO₂S | [1] |

| Molecular Weight | 174.19 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 51 - 55 °C | [6][9] |

| Purity | ≥90% - 98% | [6][7][10] |

| Solubility | Soluble in acetone and dichloromethane; limited solubility in water | [1] |

| Storage Conditions | 2-8°C, inert atmosphere | [7][8] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ: 5.15 (d, 2H, J = 47.1 Hz), 7.60–8.00 (m, 5H) | [11] |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ: -211.2 (t, J = 47.4 Hz) | [11] |

| Mass Spectrometry (EI) | m/z 175 (M⁺·) | [11] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from methyl phenyl sulfoxide. The first step is a "fluoro-Pummerer" reaction to form fluoromethyl phenyl sulfide, which is then oxidized to the desired sulfone.[11][12]

Synthesis of Fluoromethyl Phenyl Sulfide (1)

Experimental Protocol:

To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).[11][12] Place the flask in a cooling bath containing water at 20°C.[11][12] Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol) to the flask, followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.[11][12] Stir the light-yellow reaction mixture under an argon atmosphere. After 2 to 8 hours, an exothermic reaction is observed, and the solution turns dark orange.[11][12] Slowly pour the reaction mixture with stirring into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide (Caution: gas evolution).[11] After 10 minutes, separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).[11] Wash the combined organic layers with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.[11] Remove the chloroform with a rotary evaporator at 30–40°C. The crude fluoromethyl phenyl sulfide, obtained as a yellow-orange oil, should be used immediately in the next step.[11][12]

Synthesis of this compound (2)

Experimental Protocol:

To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone® (221.0 g, 0.36 mol) and water (700 mL).[11][12] Cool the mixture to 5°C.[11][12] Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.[11][12] Add the sulfide solution in a slow stream to the stirring slurry.[11][12] After the addition is complete, stir the reaction mixture at room temperature for 4 hours.[11][12] Remove the methanol on a rotary evaporator at 40°C.[11][12] Extract the remaining solution with methylene chloride (2 x 500 mL).[11] Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel (230–400 mesh).[11][12] Wash the silica gel with an additional 500 mL of methylene chloride.[11][12] Concentrate the colorless filtrate and dry the resulting oil or solid under vacuum (0.1 mm) at room temperature to provide crude this compound as a solid white mass.[11][12] Recrystallize the solid from 250 mL of hot hexane. The resulting white crystals of this compound (yield: 80–90%) are collected by filtration.[11][12]

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a key reagent for the introduction of the monofluoromethyl group into organic molecules. Its primary applications are in olefination reactions and stereoselective monofluoromethylation.

Synthesis of Fluoroalkenes via Julia-Kocienski Olefination

This compound is used in the Julia-Kocienski olefination to synthesize monofluoroalkenes from aldehydes and ketones. The reaction proceeds through the formation of a β-hydroxy sulfone intermediate, which then undergoes reductive elimination.

Table 3: Representative Conditions for Julia-Kocienski Olefination

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference(s) |

| Aromatic Aldehyde | n-BuLi | THF | -78 | Not specified | Not specified | [7] |

| (R)-2-fluoro-5-methylhexan-3-one | n-BuLi | THF | -78 | Not specified | Z-selective | [7] |

Experimental Protocol (General):

To a solution of this compound (1.2 eq) in anhydrous THF (0.2 M) at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.[7] Stir the resulting solution at -78°C for 30 minutes. Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The subsequent steps for reductive elimination to the alkene are substrate-dependent.[7]

Caption: Julia-Kocienski olefination workflow.

Stereoselective Nucleophilic Monofluoromethylation

This compound is employed in the highly stereoselective synthesis of α-monofluoromethylamines from N-(tert-butanesulfinyl)imines. This method provides a convenient route to enantiomerically pure α-monofluoromethylamines, which are important building blocks in drug discovery.

Table 4: Stereoselective Monofluoromethylation of N-(tert-Butanesulfinyl)imines

| Imine Substrate | Base | Overall Yield (%) | Facial Selectivity | Reference(s) |

| (R)-N-benzylidene-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |

| (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |

| (R)-N-(naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |

Experimental Protocol (General):

A base (e.g., LHMDS) is added dropwise to a mixture of the N-(tert-butanesulfinyl)imine, this compound, and THF at -78°C. The reaction yields the (phenylsulfonyl)fluoromethylated sulfinamide with high stereoselectivity. This intermediate is then subjected to reductive desulfonylation (e.g., with Na-Hg in methanol) and removal of the tert-butanesulfinyl group (e.g., with HCl in dioxane) to afford the final α-monofluoromethylamine salt.

Role in Drug Discovery and Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. The monofluoromethyl group, readily installed using this compound, acts as a bioisostere for hydroxyl and thiol groups and can serve as a lipophilic hydrogen bond donor. These modifications can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability.

While specific signaling pathways for drugs synthesized directly from this compound are not detailed in the available literature, the general impact of fluorination on drug efficacy is well-established. For instance, fluorinated compounds are known to be inhibitors of various enzymes and can modulate pathways like the MAPK/ERK pathway. The enhanced properties imparted by the monofluoromethyl group make it a valuable component in the design of anti-inflammatory and anti-cancer agents.

Caption: Role of monofluoromethylation in drug development.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[7][10][13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be employed when handling this compound.[10] All reactions should be conducted in a well-ventilated fume hood.[11]

Table 5: Hazard Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling | [7][10] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection | [7][10] |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of water | [7][10] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently deliver the monofluoromethyl group has made it an important tool for the preparation of fluoroalkenes and chiral α-monofluoromethylamines. The strategic incorporation of the monofluoromethyl moiety continues to be a powerful approach in the development of new pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. This guide provides a solid foundation of its properties, synthesis, and applications for researchers and professionals in the chemical sciences.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential drug targets for multiple sclerosis identified through Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A specific mechanism of nonspecific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dokumen.pub [dokumen.pub]

- 13. Potential biological targets for anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

"Fluoromethyl phenyl sulfone" physical properties

An In-depth Technical Guide to the Physical Properties of Fluoromethyl Phenyl Sulfone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides a detailed overview of the physical properties of this compound, a versatile compound with significant applications in medicinal chemistry, agrochemical synthesis, and materials science.

Chemical Identity and Structure

This compound, also known as fluoromethylsulfonylbenzene, is an organic compound featuring a sulfonyl functional group connecting a phenyl ring and a fluoromethyl group.[1] Its unique structure, particularly the presence of the fluoromethyl group, imparts desirable properties such as increased lipophilicity, which is advantageous in drug design.[1][2]

Chemical Structure:

-

Molecular Formula: C₇H₇FO₂S[2]

-

Molecular Weight: 174.19 g/mol [2]

-

CAS Number: 20808-12-2[2]

-

Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone[3][4]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source |

| Appearance | White to off-white powder or crystal.[2][5] | [2][5] |

| Melting Point | 51-55 °C[2][5] | [2][5] |

| 53 °C[4][6][7] | [4][6][7] | |

| 51-52 °C[8] | [8] | |

| Boiling Point | 151 °C at 0.3 Torr[6][7] | [6][7] |

| 120-125 °C at 1 mm[9] | [9] | |

| Density (Predicted) | 1.274 ± 0.06 g/cm³[6][7] | [6][7] |

| Solubility | Insoluble in water.[6] | [6] |

| Soluble in methanol, acetone, and dichloromethane.[1][5][10] | [1][5][10] | |

| Vapor Pressure | 0.000866 mmHg at 25°C[6] | [6] |

| Refractive Index | 1.501[6] | [6] |

| Flash Point | 143.9°C[6] | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from methyl phenyl sulfoxide. The following is a general experimental protocol based on established literature.[9][11]

Step A: Synthesis of Fluoromethyl Phenyl Sulfide

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, air condenser, and thermometer, methyl phenyl sulfoxide is dissolved in chloroform.[9][11]

-

The flask is placed in a cooling bath to maintain a temperature of 20°C.[9][11]

-

Diethylaminosulfur trifluoride (DAST) is added to the flask, followed by a catalytic amount of antimony trichloride and additional chloroform.[9][11]

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon). An exothermic reaction is typically observed after 2 to 8 hours, indicated by a color change to dark orange.[9][11]

-

The reaction is quenched by slowly pouring the mixture into an ice-cold, saturated aqueous solution of sodium bicarbonate containing sodium hydroxide.[9]

-

The chloroform layer is separated, and the aqueous layer is extracted multiple times with chloroform.[9]

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, then dried over potassium carbonate.[9]

-

The chloroform is removed under reduced pressure to yield crude fluoromethyl phenyl sulfide.[9]

Step B: Oxidation to this compound

-

In a separate three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, Oxone (potassium peroxymonosulfate) is suspended in water and cooled to 5°C.[9][11]

-

A solution of the crude fluoromethyl phenyl sulfide from Step A in methanol is added slowly to the stirring Oxone slurry.[9][11]

-

The reaction mixture is stirred at room temperature for approximately 4 hours.[9][11]

-

The remaining aqueous solution is extracted with methylene chloride.[9]

-

The combined organic layers are dried over magnesium sulfate and concentrated.[9]

-

The concentrated solution is filtered through a plug of silica gel.[9]

-

The filtrate is concentrated, and the resulting solid is dried under vacuum to yield crude this compound as a white solid.[9]

-

The crude product can be recrystallized from hot hexane to obtain pure white crystals of this compound.[9][11]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications Overview

This compound is a key intermediate and reagent in various scientific fields. The diagram below outlines its primary areas of application.

Caption: Key application areas of this compound.

Concluding Remarks

This compound is a compound of significant interest due to its versatile reactivity and the advantageous properties conferred by the fluoromethyl group. This guide provides essential physical property data and a standardized synthesis protocol to support its application in research and development. Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemistry.[2] Researchers are encouraged to consult safety data sheets and relevant literature for safe handling and specific applications.

References

- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 20808-12-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 20808-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 20808-12-2 [chemicalbook.com]

- 11. Production Method of this compound - Chempedia - LookChem [lookchem.com]

"Fluoromethyl phenyl sulfone" chemical structure and formula

For researchers, scientists, and professionals in drug development, fluoromethyl phenyl sulfone stands as a significant reagent and intermediate. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation.

Chemical Structure and Formula

This compound, a versatile organic compound, is characterized by a phenyl group and a fluoromethyl group attached to a sulfonyl functional group.[1] Its chemical structure and formula are fundamental to its reactivity and utility in organic synthesis.

Chemical Formula: C₇H₇FO₂S[2][3][4][5]

Molecular Weight: 174.19 g/mol [2][4][5]

Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone, Benzene, [(fluoromethyl)sulfonyl]-[1][2][5][6]

CAS Number: 20808-12-2[1][2][4][6]

The presence of the fluoromethyl group significantly influences the compound's properties, contributing to increased lipophilicity, which is a valuable characteristic in drug design.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory use.

| Property | Value | References |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | 51 - 55 °C | [2] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water. | [1] |

| Purity | ≥ 98% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound is a well-documented two-step process. The first step involves the synthesis of fluoromethyl phenyl sulfide, which is then oxidized in the second step to yield the final product.[7][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Fluoromethyl Phenyl Sulfide

This initial step involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST).[7][8]

-

Materials:

-

Methyl phenyl sulfoxide

-

Chloroform

-

Diethylaminosulfur trifluoride (DAST)

-

Antimony trichloride

-

Saturated aqueous sodium bicarbonate

-

Sodium hydroxide

-

Saturated aqueous sodium chloride

-

Potassium carbonate

-

-

Procedure:

-

In a three-necked round-bottomed flask, dissolve methyl phenyl sulfoxide in chloroform.[7][8]

-

Add DAST, followed by a catalytic amount of antimony trichloride.[7][8]

-

Stir the reaction mixture under an argon atmosphere. An exothermic reaction will be observed.[7][8]

-

Quench the reaction by slowly pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate and sodium hydroxide.[7][8]

-

Separate the organic layer and extract the aqueous layer with additional chloroform.[7][8]

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, and then dry over potassium carbonate.[7][8]

-

Remove the chloroform via rotary evaporation to yield crude fluoromethyl phenyl sulfide as a yellow-orange oil, which should be used immediately in the next step.[8]

-

Step 2: Oxidation to this compound

The crude fluoromethyl phenyl sulfide is oxidized using Oxone® (potassium peroxymonosulfate).[7][8]

-

Materials:

-

Crude fluoromethyl phenyl sulfide

-

Methanol

-

Oxone® (potassium peroxymonosulfate)

-

Water

-

Methylene chloride

-

Magnesium sulfate

-

Hexane

-

-

Procedure:

-

In a three-necked round-bottomed flask, prepare a slurry of Oxone® in water and cool it to 5°C.[7][8]

-

Add a solution of crude fluoromethyl phenyl sulfide in methanol to the slurry in a slow stream.[7][8]

-

Stir the reaction mixture at room temperature for 4 hours.[7][8]

-

Extract the remaining aqueous solution with methylene chloride.[7][8]

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate.[7][8]

-

The crude product is a solid white mass.[8] Recrystallize from hot hexane to obtain pure white crystals of this compound.[8]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily for the introduction of the fluoromethyl group into various molecules.[9] This has significant implications in the fields of pharmaceutical and agrochemical development.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] The incorporation of the fluoromethyl group can enhance the therapeutic efficacy of drug candidates.[2]

-

Agrochemicals: The compound is utilized in the formulation of agrochemicals for pest control.[2]

-

Fluoroalkene Synthesis: It is a key reagent for the preparation of fluoroalkenes from aromatic and aliphatic aldehydes.[7]

-

Nucleophilic Monofluoromethylation: It is used as a nucleophilic monofluoromethylation reagent for the synthesis of fluoromethyl alcohols and amines.[3]

-

Materials Science: It is employed in the development of advanced polymers and coatings to improve thermal stability and chemical resistance.[2]

Logical Relationship of Applications

The core utility of this compound stems from its ability to act as a monofluoromethylating agent, which leads to its diverse applications.

Caption: Applications derived from this compound's core function.

References

- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 20808-12-2 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 20808-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Weight of Fluoromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of Fluoromethyl phenyl sulfone, a compound of interest in pharmaceutical and agrochemical research.[1]

Chemical Identity

-

Systematic Name: this compound

-

Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone[2]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₇FO₂S indicates that the molecule is composed of carbon, hydrogen, fluorine, oxygen, and sulfur.

The standard atomic weights of the elements present in this compound are detailed below.

| Element | Symbol | Atomic Weight (u) |

| Carbon | C | 12.011[6][7] |

| Hydrogen | H | 1.008[8][9][10][11] |

| Fluorine | F | 18.998[12][13][14] |

| Oxygen | O | 15.999[15][16][17][18] |

| Sulfur | S | 32.06[19] |

The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecule and summing the results.

| Element | Number of Atoms | Atomic Weight (u) | Total Weight (u) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.06 | 32.060 |

| Total | 174.189 |

The calculated molecular weight is 174.189 u . This value is consistent with the widely accepted molecular weight of 174.19 g/mol .[1][2][3][5]

Logical Relationship of Components

The following diagram illustrates the elemental composition that constitutes the final molecular weight of the compound.

Experimental Protocols

The determination of a compound's molecular weight is a standard calculation based on the established atomic weights of its constituent elements, which are themselves determined through extensive experimental measurements and defined by IUPAC. The calculation presented here does not require a specific experimental protocol as it is a fundamental chemical principle. Modern experimental verification of molecular weight is typically performed using mass spectrometry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 14. #9 - Fluorine - F [hobart.k12.in.us]

- 15. youtube.com [youtube.com]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. Oxygen, atomic [webbook.nist.gov]

- 19. Sulfur - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Fluoromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethyl phenyl sulfone (PhSO₂CH₂F) is a valuable reagent in organic synthesis, particularly for the introduction of the fluoromethyl group, a motif of increasing importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights. The methodologies covered are designed to equip researchers with the practical knowledge required for the efficient preparation of this key synthetic building block.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The fluoromethyl group (CH₂F), in particular, can serve as a bioisostere for a hydroxyl or methyl group, influencing metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a stable, crystalline solid that is a versatile precursor for the Julia-Kocienski olefination and other transformations to introduce the fluoromethylene unit. This document details the most common and effective methods for its synthesis.

Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through a two-step sequence involving the formation of a fluoromethyl phenyl sulfide intermediate, followed by its oxidation. An alternative approach involves the reduction of a chlorofluoromethyl precursor.

Two-Step Synthesis via Fluoro Pummerer Reaction and Oxidation

This is the most widely cited and reliable method for the preparation of this compound. It begins with the conversion of methyl phenyl sulfoxide to fluoromethyl phenyl sulfide via a fluoro Pummerer reaction, which is then oxidized to the target sulfone.[1]

Reaction Pathway:

Figure 1: Two-step synthesis of this compound.

Detailed Experimental Protocol: [1][2]

Step 1: Synthesis of Fluoromethyl Phenyl Sulfide

-

To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).

-

Place the flask in a cooling bath with water maintained at 20°C.

-

Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol), followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.

-

Stir the light yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution turns dark orange.

-

Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide, with stirring. Caution: Gas evolution.

-

After 10 minutes, separate the chloroform layer. Extract the aqueous layer with additional chloroform (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (250 mL), followed by saturated aqueous sodium chloride, and dry over potassium carbonate.

-

Remove the chloroform using a rotary evaporator at 30–40°C to yield crude fluoromethyl phenyl sulfide.

Step 2: Synthesis of this compound

-

To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone (221.0 g, 0.36 mol) and water (700 mL).

-

Cool the mixture to 5°C.

-

Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.

-

Add the sulfide solution in a slow stream to the stirring Oxone slurry.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Remove the methanol on a rotary evaporator at 40°C.

-

Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).

-

Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel.

-

Wash the silica gel plug with an additional 500 mL of methylene chloride.

-

Concentrate the colorless filtrate and dry the resulting solid under vacuum to provide crude this compound.

-

Recrystallize the solid from hot hexane to obtain pure white crystals of this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Fluoromethyl Phenyl Sulfide | ||

| Starting Material | Methyl Phenyl Sulfoxide (25.2 g) | [1] |

| Reagents | DAST (38.5 g), SbCl₃ (0.50 g) | [1] |

| Solvent | Chloroform | [1] |

| Reaction Time | 2 - 8 hours | [1] |

| Step 2: this compound | ||

| Starting Material | Crude Fluoromethyl Phenyl Sulfide | [1] |

| Oxidizing Agent | Oxone (221.0 g) | [1] |

| Solvent | Methanol/Water | [1] |

| Reaction Time | 4 hours | [1] |

| Overall Yield | 80–90% | [2] |

| Melting Point | 53–55°C | [2] |

| Spectroscopic Data | ||

| ¹H NMR (300 MHz, CDCl₃) | δ: 5.15 (d, 2 H, J = 47.1), 7.60–8.00 (m, 5 H) | [1] |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ: -211.2 (t, J = 47.4) | [1] |

| MS (EI) m/z | 175 (M⁺) | [1] |

Synthesis via Reduction of Chlorothis compound

An alternative route involves the reduction of chlorothis compound, which can be prepared from dichlorofluoromethyl phenyl sulfide. This method avoids the use of DAST.[3][4]

Reaction Pathway:

Figure 2: Synthesis via reduction of chlorothis compound.

Detailed Experimental Protocol: [3]

Step 1: Synthesis of Chlorothis compound

-

Oxidize dichlorofluoromethyl phenyl sulfide with hydrogen peroxide (8 equivalents) in acetic acid to afford chlorothis compound in approximately 90% yield.

Step 2: Synthesis of this compound

-

In a flask, combine chlorothis compound (1.1 g, 4.54 mmol) and powdered zinc (0.86 g, 13.6 mmol) in methanol (10 mL).

-

Reflux the mixture for 16 hours.

-

Filter the solid material and wash with ethyl acetate.

-

Combine the filtrate and washings, and evaporate to dryness.

-

Purify the residue by column chromatography to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Chlorothis compound | ||

| Starting Material | Dichlorofluoromethyl Phenyl Sulfide | [3] |

| Oxidizing Agent | Hydrogen Peroxide | [3] |

| Yield | ~90% | [3] |

| Step 2: this compound | ||

| Starting Material | Chlorothis compound (1.1 g) | [3] |

| Reducing Agent | Zinc (0.86 g) | [3] |

| Solvent | Methanol | [3] |

| Reaction Time | 16 hours | [3] |

| Yield | 76% | [3] |

| Spectroscopic Data | ||

| ¹H NMR (200 MHz, CDCl₃) | δ: 5.13 (d, J = 47.14 Hz, 2 H), 7.57–7.98 (m, 5 H) | [3] |

| ¹⁹F NMR (188 MHz, CDCl₃) | δ: -48.97 (t, J = 46.43 Hz, 1 F) | [3] |

| GC/MS (EI, 70 eV) m/z | 174 (M⁺) | [3] |

Safety Considerations

-

Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that should be handled with extreme care in a well-ventilated fume hood. It can react violently with water.

-

Oxone is a strong oxidizing agent.

-

Standard laboratory safety practices, including the use of personal protective equipment (goggles, gloves, lab coat), should be followed at all times.

-

All chemical waste should be disposed of in accordance with local regulations.[1]

Conclusion

The synthesis of this compound is well-established, with the two-step procedure involving a fluoro Pummerer reaction followed by oxidation being the most robust and high-yielding method.[1][2] This approach provides a reliable supply of this important fluorinated building block for applications in synthetic and medicinal chemistry. The alternative reduction method offers a DAST-free option, which may be advantageous in certain contexts.[3] The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of these synthetic methods in a research setting.

References

The Core Mechanism of Monofluoromethylation using Fluoromethyl Phenyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a cornerstone reagent in modern synthetic chemistry for the introduction of the monofluoromethyl (CH₂F) group, a critical bioisostere in medicinal chemistry. This technical guide provides a comprehensive overview of the core mechanisms governing monofluoromethylation using this versatile reagent. The primary focus is on the well-established nucleophilic pathway, including its application in highly stereoselective transformations and the Julia-Kocienski olefination. Additionally, this guide touches upon the potential for radical-based mechanisms, an emerging area of interest. Detailed experimental protocols for key transformations, quantitative data from representative studies, and mechanistic diagrams are provided to offer a practical and in-depth resource for researchers in the field.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The monofluoromethyl group (CH₂F), in particular, serves as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This compound has become a widely adopted reagent for nucleophilic monofluoromethylation due to its stability, ease of handling, and predictable reactivity. This guide will delve into the fundamental mechanisms by which this reagent transfers the monofluoromethyl moiety to a variety of substrates.

Nucleophilic Monofluoromethylation Mechanism

The predominant mechanism for monofluoromethylation with this compound involves the generation of a nucleophilic fluoro(phenylsulfonyl)methyl anion. This is typically achieved by deprotonation of the acidic α-proton of the sulfone using a strong base.

Generation of the Fluoro(phenylsulfonyl)methyl Anion

The first step is the deprotonation of this compound using a strong base, such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The resulting fluoro(phenylsulfonyl)methyl anion is a key reactive intermediate. The pregeneration of this anion is often crucial for the success of subsequent reactions, particularly in stereoselective syntheses, as it ensures its availability for reaction with the electrophile.[1][2]

References

Fluoromethyl Phenyl Sulfone: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and experimental protocols for the synthetically versatile reagent, fluoromethyl phenyl sulfone. The information is intended to support research and development activities where this compound is utilized.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO₂S | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Melting Point | 53-55 °C | [1][2] |

| Boiling Point | 151 °C (at 0.3 Torr) | [3] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Solubility | Soluble in Methanol | [3] |

Spectral Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.15 | Doublet (d) | 47.1 | 2H | -CH₂F |

| 7.60-8.00 | Multiplet (m) | - | 5H | Aromatic protons |

¹⁹F NMR (282 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -211.2 | Triplet (t) | 47.4 |

¹³C NMR

Mass Spectrometry (MS)

Electron Ionization (EI) [2]

| m/z | Interpretation |

| 175 | M⁺· (Molecular ion) |

Infrared (IR) Spectroscopy

Experimental Protocols

The following section details the synthetic procedure for this compound, which is a two-step process involving the formation of a sulfide intermediate followed by oxidation.

Synthesis of this compound

The synthesis involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) to form fluoromethyl phenyl sulfide, which is then oxidized to the corresponding sulfone.

Step 1: Synthesis of Fluoromethyl Phenyl Sulfide [2]

-

To a solution of methyl phenyl sulfoxide (0.18 mol) in chloroform (150 mL), add diethylaminosulfur trifluoride (DAST) (0.24 mol) followed by a catalytic amount of antimony trichloride (0.0022 mol).

-

Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.

-

Upon completion, the reaction is quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed, dried, and concentrated to yield crude fluoromethyl phenyl sulfide, which is used in the next step without further purification.

Step 2: Oxidation to this compound [2]

-

A slurry of Oxone (potassium peroxymonosulfate) (0.36 mol) in water (700 mL) is cooled to 5 °C.

-

A solution of the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) is added slowly to the Oxone slurry.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with methylene chloride.

-

The combined organic layers are dried over magnesium sulfate and concentrated.

-

The crude product is purified by filtration through a plug of silica gel and recrystallization from hexane to afford this compound as a white solid.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

References

Fluoromethyl Phenyl Sulfone: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Fluoromethyl phenyl sulfone , with the CAS Number 20808-12-2, is an organosulfur compound increasingly utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its incorporation into molecules can enhance lipophilicity and metabolic stability, making it a compound of significant interest in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for its characterization.

Core Properties

This compound typically presents as a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₇FO₂S | [1][4] |

| Molecular Weight | 174.19 g/mol | [4] |

| Melting Point | 53 °C | [4][5] |

| Boiling Point | 151 °C (at 0.3 Torr) | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

Solubility Profile

This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is generally soluble in various organic solvents while demonstrating limited solubility in aqueous media.[1]

Qualitative Solubility

Published data indicates that this compound is soluble in the following organic solvents:

Conversely, it is reported to have limited solubility in water.[1]

Quantitative Solubility Data

Stability Profile

This compound is recognized for its good thermal and chemical stability.[7] It is reported to be resistant to degradation by acids, alkalis, oxidants, and reductants within a certain temperature range.[7] For pharmaceutical development, a thorough understanding of its stability under various stress conditions is crucial.

Thermal Stability

The compound demonstrates good thermal stability, a valuable property for its application in chemical synthesis and formulation.[7] A related compound, trithis compound, shows high thermal stability, with no exothermic effects observed up to 160°C in the presence of strong acid.[8] While specific differential scanning calorimetry (DSC) data for this compound is not available in the public domain, this technique is recommended for determining its precise thermal degradation profile.

Hydrolytic Stability

General information suggests good stability against hydrolysis.[7] However, forced degradation studies across a range of pH values are necessary to fully characterize its susceptibility to hydrolysis.

Photostability

The photostability of fluorinated organic compounds can vary depending on their structure.[9][10] Specific photostability studies on this compound are recommended to determine its degradation profile upon exposure to light.

Experimental Protocols

To enable researchers to generate precise and reliable data, the following are detailed methodologies for key experiments.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method for determining the equilibrium solubility of a compound.[11][12][13]

1. Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

2. Materials:

- This compound (analytical grade)

- Solvent of interest (e.g., water, methanol, acetone, dichloromethane)

- Thermostatically controlled shaker or incubator

- Appropriate vials with screw caps

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Procedure:

- Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

- Tightly cap the vials to prevent solvent evaporation.

- Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]

- After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

- Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample at a high speed or filter it through a syringe filter.

- Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

- Calculate the original solubility by taking into account the dilution factor.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general approach for developing a stability-indicating HPLC method to analyze the degradation of this compound under stress conditions, based on ICH guidelines.[14][15][16]

1. Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

2. Instrumentation and Reagents:

- HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

- A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

- Mobile phase components (e.g., HPLC-grade acetonitrile, methanol, and purified water).

- Buffers of various pH (e.g., phosphate or acetate buffers).

- Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.

3. Chromatographic Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A suitable gradient to ensure separation of the parent compound and all degradation products.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220-280 nm).

- Injection Volume: 10 µL

4. Forced Degradation Procedure:

- Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the sample before injection.

- Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the sample before injection.

- Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

- Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

5. Analysis:

- Analyze the stressed samples using the developed HPLC method.

- The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the stressed samples should be performed to confirm its homogeneity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing.

References

- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. This compound | 20808-12-2 [chemicalbook.com]

- 5. 20808-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoromethyl Phenyl Sulfone: A Linchpin in Modern Drug Discovery and Organic Synthesis

For Immediate Release

This technical guide offers an in-depth exploration of fluoromethyl phenyl sulfone, a pivotal reagent in organic synthesis with significant implications for drug discovery and materials science. While not typically a pharmacologically active agent in itself, its role as a versatile building block for introducing the fluoromethyl moiety into complex molecules has made it an indispensable tool for medicinal chemists. The incorporation of the fluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced metabolic stability, increased lipophilicity, and improved biological potency.[1][2]

Discovery and Historical Context

The development of this compound is rooted in the broader field of organofluorine chemistry. The recognition of fluorine's unique properties in modulating the characteristics of organic molecules spurred the creation of reagents for its efficient incorporation. Detailed synthetic procedures for this compound have been well-documented, with a notable method published in Organic Syntheses. This procedure, involving the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) followed by oxidation, provides a reliable pathway to this key synthetic intermediate.[3]

Core Synthetic Protocols

The synthesis of this compound is a multi-step process that begins with the fluorination of a sulfoxide, followed by oxidation to the corresponding sulfone.

Table 1: Key Synthetic Reactions for this compound

| Step | Reaction | Key Reagents | Purpose |

| 1 | Fluoro-Pummerer Reaction | Methyl phenyl sulfoxide, Diethylaminosulfur trifluoride (DAST), Antimony trichloride (catalyst) | Introduction of a fluorine atom alpha to the sulfur. |

| 2 | Oxidation | Fluoromethyl phenyl sulfide, Oxone (potassium peroxymonosulfate) | Oxidation of the sulfide to the more stable and synthetically versatile sulfone. |

Experimental Protocols

Synthesis of Fluoromethyl Phenyl Sulfide:

A solution of methyl phenyl sulfoxide in chloroform is treated with diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of antimony trichloride. The reaction is typically stirred at room temperature. An exothermic reaction is observed, and upon completion, the reaction mixture is quenched with an ice-cold saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed, dried, and concentrated to yield crude fluoromethyl phenyl sulfide, which is used in the subsequent step without further purification.[3]

Synthesis of this compound:

The crude fluoromethyl phenyl sulfide is dissolved in methanol and added to a stirring slurry of Oxone in water at a reduced temperature (e.g., 5°C). The mixture is stirred at room temperature for several hours. After removal of the methanol, the aqueous solution is extracted with methylene chloride. The combined organic layers are dried and concentrated. The crude product is then purified, often by recrystallization from a solvent like hexane, to yield pure this compound as a white solid.[3]

Role in Drug Discovery: A Gateway to Enhanced Bioactivity

The primary utility of this compound in drug discovery is its function as a precursor for introducing the fluoromethyl group into potential therapeutic agents. This strategic fluorination can significantly enhance a molecule's drug-like properties.

Impact on Pharmacological Properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a drug.[4]

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.

Case Study: Analogs in Cancer Therapy

While this compound itself is not an anticancer agent, its derivatives are of significant interest. For instance, the modification of known anticancer compounds with fluorinated phenyl groups at specific positions has been shown to enhance antitumor efficacy.[5] In one study, fluoroaryl-substituted derivatives of FL118, a camptothecin analogue, exhibited significant anti-tumor activity against various cancer cell lines.[5] Although not directly using this compound, this highlights the principle of strategic fluorination in enhancing anticancer activity.

Another relevant example is the development of PT2385, a first-in-class antagonist of HIF-2α, which is implicated in certain cancers. While the exact synthesis of PT2385 is proprietary, the structural motifs in such complex molecules often benefit from the types of chemical transformations enabled by fluorinated building blocks. The modification of such molecules with mono-, di-, or trifluoromethyl groups can significantly alter their activity and metabolic profiles.[2]

Mechanism of Action: A Synthetic Perspective

The synthetic utility of this compound stems from the ability to deprotonate the carbon adjacent to the sulfone and fluorine, creating a nucleophilic species that can react with various electrophiles. This allows for the formation of new carbon-carbon bonds and the introduction of the fluoromethyl group into a target molecule.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in advancing biomedical research. While its own biological activity is not the primary focus of investigation, its role as a key building block for the synthesis of fluorinated organic molecules is of paramount importance. The ability to strategically introduce the fluoromethyl group allows for the fine-tuning of molecular properties, a critical aspect of modern drug design. As the quest for more effective and safer therapeutics continues, the demand for versatile and efficient synthetic tools like this compound will undoubtedly grow, solidifying its place in the arsenal of medicinal and synthetic chemists.

References

- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of Fluoromethyl Phenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a valuable reagent in synthetic organic chemistry, primarily for the introduction of the monofluoromethyl group (-CH₂F) into organic molecules. This moiety is of significant interest in medicinal chemistry and drug development due to its unique ability to modulate the physicochemical and biological properties of parent compounds, such as metabolic stability, lipophilicity, and binding affinity. The reactivity of this compound is intrinsically linked to the formation and subsequent reactions of the (phenylsulfonyl)fluoromethyl carbanion. This technical guide provides an in-depth analysis of the theoretical studies that underpin our understanding of the reactivity of this important synthetic tool. While dedicated theoretical treatises on this compound are scarce, a coherent picture can be assembled from computational studies on analogous α-fluoro sulfonyl carbanions and from the mechanistic discussions in the synthetic literature.

Core Concept: The (Phenylsulfonyl)fluoromethyl Carbanion

The utility of this compound as a monofluoromethylating agent stems from the ability of the phenylsulfonyl group to stabilize an adjacent carbanion. Treatment of this compound with a strong base leads to the deprotonation of the α-carbon, generating the (phenylsulfonyl)fluoromethyl carbanion. This nucleophilic species is the key reactive intermediate in monofluoromethylation reactions.

The stability and reactivity of this carbanion are governed by a delicate interplay of several electronic factors, including the inductive effect of the fluorine atom and the resonance and inductive effects of the phenylsulfonyl group.

Theoretical Framework for Reactivity

Theoretical studies, primarily using ab initio and Density Functional Theory (DFT) calculations on model α-sulfonyl carbanions, have provided significant insights into the structural and electronic properties that dictate their reactivity.

Structural and Electronic Properties of α-Fluoro Sulfonyl Carbanions

Computational studies on analogous systems, such as the (methylsulfonyl)methyl anion and its fluorinated derivatives, reveal the profound impact of fluorine substitution on the structure and stability of α-sulfonyl carbanions.[1][2][3]

Key findings from these theoretical investigations include:

-

Planarity of the Carbanionic Center: Fluorine substitution leads to a decrease in the pyramidalization of the anionic carbon atom, meaning it becomes more planar.[1][2][3]

-

Cα-S Bond Length: The bond between the anionic carbon and the sulfur atom is shorter in fluorinated α-sulfonyl carbanions compared to their non-fluorinated counterparts.[1][2][3]

-

Negative Hyperconjugation: A crucial stabilizing interaction in these carbanions is negative hyperconjugation, which involves the donation of electron density from the carbon lone pair (nC) into the antibonding orbital of the adjacent sulfur-substituent bond (σ*SR).[1][2][3] This interaction is particularly significant in fluorinated anions and plays a major role in determining their conformation.[1][2][3]

-

Rotational Barriers: The presence of fluorine on the sulfonyl-bearing substituent significantly increases the rotational barrier around the Cα-S bond.[1][2][3] This is attributed to the dominance of conjugative overlap effects.[1][2][3]

The "Negative Fluorine Effect"

While the strong electron-withdrawing nature of fluorine might be expected to stabilize an adjacent carbanion through an inductive effect, a phenomenon known as the "negative fluorine effect" can decrease the nucleophilicity of the carbanion. This effect is attributed to the thermal instability of fluorinated carbanions, which can undergo α-elimination, and the intrinsic nucleophilicity being influenced by the hard/soft nature of the carbanion.

Quantitative Theoretical Data

The following table summarizes key computational data from theoretical studies on model α-sulfonyl carbanions, which serve as a basis for understanding the properties of the (phenylsulfonyl)fluoromethyl carbanion.

| Parameter | (Methylsulfonyl)methyl anion | ((Trifluoromethyl)sulfonyl)methyl anion |

| Cα-S Bond Length (Å) | Longer | Shorter |

| Pyramidalization of Cα | More Pyramidal | Less Pyramidal (More Planar) |

| Rotational Barrier (kcal/mol) | Lower | Significantly Higher |

| Key Stabilizing Interaction | Negative Hyperconjugation (nC-σ*SR) | Enhanced Negative Hyperconjugation |

Data extrapolated from ab initio and DFT studies on model α-sulfonyl carbanions.[1][2][3][4]

Computational Methods in Reactivity Studies

While detailed computational protocols for this compound itself are not extensively published, the following table lists the theoretical methods that have been applied to study the reactivity of related α-sulfonyl and α-sulfinyl carbanions.

| Computational Method | Basis Set | Application |

| Hartree-Fock (HF) | 6-31+G | Geometry optimization and energy calculations of α-sulfonyl carbanions.[1][2][3] |

| Møller-Plesset perturbation theory (MP2) | 6-31+G | Calculation of rotational energy barriers in α-sulfonyl carbanions.[1][2][3] |

| Density Functional Theory (DFT) | Not specified in abstracts | Mechanistic studies of reactions involving sulfonyl-stabilized carbanions. |

| Natural Bond Orbital (NBO) Analysis | Not specified in abstracts | Analysis of electronic interactions, such as negative hyperconjugation.[4] |

Signaling Pathways and Reaction Mechanisms

The primary reaction pathway for this compound involves its deprotonation to form the (phenylsulfonyl)fluoromethyl carbanion, which then acts as a nucleophile.

Figure 1: General reaction pathway for the nucleophilic monofluoromethylation using this compound.

The stability of the key carbanion intermediate is a balance of competing electronic effects.

Figure 2: Factors influencing the stability of the (phenylsulfonyl)fluoromethyl carbanion.

Experimental Protocols for Synthetic Applications

The following protocols are representative of the experimental conditions used for the generation and reaction of the (phenylsulfonyl)fluoromethyl carbanion in nucleophilic monofluoromethylation reactions.

General Procedure for the Nucleophilic Monofluoromethylation of Imines

This protocol is adapted from the highly stereoselective synthesis of α-monofluoromethylamines.[5][6]

-

Reagent Preparation: To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of a strong base such as lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added. The mixture is stirred at this temperature for a short period (e.g., 3 minutes) to pre-form the (phenylsulfonyl)fluoromethyl lithium.

-

Reaction with Electrophile: A solution of the N-(tert-butanesulfinyl)imine (1.0 equivalent) in anhydrous THF is then added to the solution of the carbanion at -78 °C.

-

Quenching and Work-up: The reaction is stirred at low temperature until completion (as monitored by TLC or other appropriate methods). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired monofluoromethylated product.

Conclusion and Future Outlook

The reactivity of this compound is a subject of considerable interest, driven by its utility in the synthesis of monofluoromethylated compounds. Theoretical studies, though not extensive on this specific molecule, have provided a solid foundation for understanding the behavior of the key (phenylsulfonyl)fluoromethyl carbanion intermediate. The interplay of inductive effects, resonance, and negative hyperconjugation governs the stability and reactivity of this species.

Future theoretical investigations could provide more quantitative data on the reaction pathways, transition state energies, and the influence of different bases and electrophiles on the reaction outcomes. Such studies would be invaluable for optimizing existing synthetic methodologies and for the rational design of new monofluoromethylating reagents with enhanced reactivity and selectivity. A deeper computational analysis would undoubtedly accelerate the application of this compound and its derivatives in the development of novel pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral fluorinated α-sulfonyl carbanions: enantioselective synthesis and electrophilic capture, racemization dynamics, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sioc.cas.cn [sioc.cas.cn]

Fluoromethyl Phenyl Sulfone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethyl phenyl sulfone (CAS No. 20808-12-2) is a versatile fluorinated organic compound with applications in pharmaceutical and agrochemical synthesis.[1][2] Its utility as a reagent for monofluoromethylation makes it a valuable tool in the development of novel molecules.[3] However, as with any chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and relevant chemical literature.

Hazard Identification and Classification

This compound is classified as an irritant.[4] All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary based on the conditions of use and storage.[4]

Table 1: GHS Hazard Classification [4]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2 | H319: Causes serious eye irritation. |

Table 2: Signal Word and Pictogram [4]

| Signal Word | Pictogram |

| Warning |

|

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇FO₂S | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 51 - 55 °C | [1] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water. | [2] |

| Stability | Stable under normal conditions. | [5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] Use local exhaust ventilation to prevent the dispersion of dust.[4]

-

Safety Equipment: A safety shower and eye wash station should be readily accessible in the work area.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [4][7] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [4][7] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | [5] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Storage

-

Store in a tightly closed container.[8]

-

Keep in a cool, dry, and well-ventilated place.[5]

-

Store at room temperature.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Table 5: First Aid Procedures for this compound Exposure [4]

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |

| Ingestion | Rinse mouth with water. Seek medical advice. |

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment.[4]

-

Prevent the product from entering drains.[4]

-

Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable container for disposal.[4][5]

Disposal

-

Dispose of the waste material in accordance with local, regional, and national regulations.[4]

-

Entrust disposal to a licensed waste disposal company.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from methyl phenyl sulfoxide.[4][9]

Step A: Synthesis of Fluoromethyl Phenyl Sulfide [4][9]

-

In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, air condenser, and thermometer, combine methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).

-

Place the flask in a cooling bath of water maintained at 20°C.

-

Add diethylaminosulfur trifluoride (DAST) (0.24 mol) to the flask, followed by a catalytic amount of antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.

-

Stir the reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours.

-

Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing sodium hydroxide (0.25 mol).

-

Separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, and then dry over potassium carbonate.

-

Remove the chloroform using a rotary evaporator to yield crude fluoromethyl phenyl sulfide as an oil.

Step B: Oxidation to this compound [4][9]

-

In a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone (0.36 mol) and 700 mL of water.

-

Cool the mixture to 5°C.

-

Dissolve the crude fluoromethyl phenyl sulfide from Step A in 700 mL of methanol and add it slowly to the stirring slurry.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the methanol using a rotary evaporator.

-

Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

-

The crude product can be recrystallized from hot hexane to yield white crystals of this compound.

Caption: Workflow for the synthesis of this compound.

Standardized Safety Assessment Protocols (Hypothetical for this Compound)

The following are descriptions of standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be used to assess the skin and eye irritation potential of a chemical like this compound.

6.2.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test (Following OECD TG 439)

This test method uses a three-dimensional human epidermis model to assess skin irritation potential.

-

Test System Preparation: Reconstructed human epidermis tissues are pre-incubated in a defined medium.

-